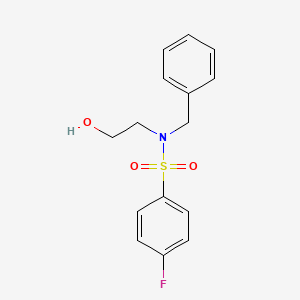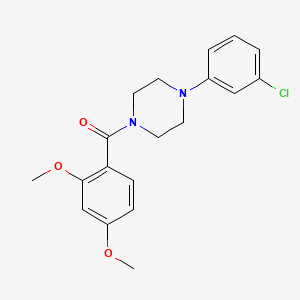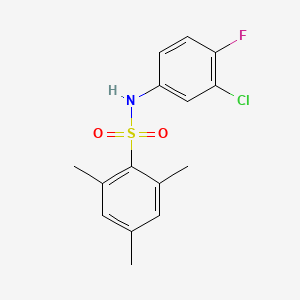
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(2-phenylethyl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(2-phenylethyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the phenylethyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenyl)-N-(2-phenylethyl)acetamide
- 2-(2-methoxyphenyl)-N-(2-phenylethyl)ethylamine
- 2-(2-methoxyphenyl)-N-(2-phenylethyl)propionamide
Uniqueness
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide is unique due to the presence of both the methoxy group and the phenylethyl moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-10-6-5-9-15(16)13-17(19)18-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) |
InChI Key |
CXBWJDPCOPPWKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCC2=CC=CC=C2 |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-{1-[ethoxy(oxo)acetyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11180203.png)
![5-Benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11180207.png)
![4-Methyl-2-[2-(morpholine-4-carbothioylsulfanyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B11180214.png)
![5-oxo-1-phenyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11180223.png)

![6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180229.png)

![3-(4-fluorophenyl)-7-phenethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11180242.png)
![3-[(2-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11180248.png)
![3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11180252.png)
![7-(2-methoxybenzyl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11180261.png)

![Ethyl 7-(3,5-difluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11180290.png)
![1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11180291.png)
